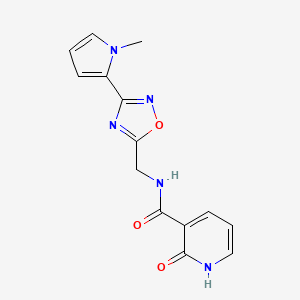

2-hydroxy-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide

Description

2-Hydroxy-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide is a heterocyclic compound combining a nicotinamide backbone, a 2-hydroxyl group, and a 1,2,4-oxadiazole ring substituted with a 1-methylpyrrole moiety. The 1,2,4-oxadiazole ring enhances metabolic stability and hydrogen-bonding capacity, while the methylpyrrole substituent may improve lipophilicity and target binding. Although direct structural data for this compound is absent in the provided evidence, its synthesis likely involves cyclization reactions typical for oxadiazoles, such as the reaction of amidoximes with nitrile oxides or carboxylic acid derivatives .

Properties

IUPAC Name |

N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-oxo-1H-pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N5O3/c1-19-7-3-5-10(19)12-17-11(22-18-12)8-16-14(21)9-4-2-6-15-13(9)20/h2-7H,8H2,1H3,(H,15,20)(H,16,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZHNTEPZWOKAQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C2=NOC(=N2)CNC(=O)C3=CC=CNC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic routes and reaction conditions:

Route 1: This compound can be synthesized through a multi-step synthetic pathway. The first step typically involves the preparation of the nicotinamide derivative, followed by the formation of the oxadiazole ring and the final attachment of the pyrrole group.

Step 1: Synthesis of nicotinamide precursor from nicotinic acid using a dehydration reaction.

Step 2: Formation of the 1,2,4-oxadiazole ring via cyclization reactions involving hydrazine derivatives and carboxylic acids.

Step 3: Coupling of the oxadiazole intermediate with a pyrrole derivative through a nucleophilic substitution reaction.

Industrial production methods:

The large-scale production of this compound would likely follow the outlined synthetic routes with optimizations for yield, cost-effectiveness, and environmental impact. This includes the use of continuous-flow reactors, solvent recycling, and other green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of reactions it undergoes:

Oxidation: It may undergo oxidation at the pyrrole moiety, leading to the formation of various oxidized derivatives.

Reduction: The oxadiazole ring could be reduced under specific conditions, potentially altering the electronic structure of the compound.

Substitution: It may undergo nucleophilic or electrophilic substitution reactions at the pyrrole or nicotinamide rings.

Common reagents and conditions:

Oxidation: Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄).

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for halogenation reactions.

Major products formed:

Oxidized derivatives: of the pyrrole ring.

Reduced oxadiazole: derivatives.

Substituted products: at various positions on the nicotinamide or pyrrole rings.

Scientific Research Applications

Chemistry: Used in the development of new synthetic methodologies and as a building block for more complex molecules.

Biology: Investigated for its potential role as an enzyme inhibitor or as a ligand for receptor studies.

Medicine: Explored for its therapeutic potential, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry: Utilized in the design of new materials with specific electronic or photophysical properties.

Mechanism of Action

The specific mechanism of action for 2-hydroxy-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide would depend on its application. Generally, this compound may interact with molecular targets such as enzymes or receptors, altering their activity through competitive or non-competitive inhibition. The oxadiazole and nicotinamide groups may engage in hydrogen bonding or van der Waals interactions, stabilizing the compound's binding to its target.

Comparison with Similar Compounds

Comparison with 2-Hydroxy-N-[2-(4-Methoxyphenyl)ethyl]benzamide (Rip-B)

Structural Similarities and Differences :

- Shared Features : Both compounds contain a 2-hydroxybenzamide core, which is critical for hydrogen-bonding interactions.

- Key Differences: Side Chain: Rip-B has a phenethylamine-derived side chain with a 4-methoxy group, whereas the target compound substitutes this with a 1,2,4-oxadiazole-pyrrole-methyl group.

Comparison with N-((3-(Aminomethyl)-1,2,4-Oxadiazol-5-yl)methyl)cyclopropanecarboxamide Hydrochloride

Structural Similarities and Differences :

- Shared Features : Both compounds feature a 1,2,4-oxadiazole ring linked to a methyl group, emphasizing the scaffold’s versatility in drug design.

- Key Differences: Substituents: The target compound’s nicotinamide and methylpyrrole groups contrast with the cyclopropanecarboxamide and aminomethyl groups in the InterBioScreen compound. Acid-Base Properties: The hydrochloride salt in the InterBioScreen compound indicates a basic amine, whereas the 2-hydroxyl group in the target compound suggests acidity.

Functional Implications :

- The aminomethyl group in the InterBioScreen compound may enhance solubility and reactivity in nucleophilic environments. In contrast, the methylpyrrole in the target compound could increase membrane permeability due to its hydrophobic nature .

Research Implications and Limitations

- Evidence Gaps : The provided sources lack direct data on the target compound’s synthesis, bioactivity, or physicochemical properties. Comparisons are extrapolated from structural analogs.

Biological Activity

The compound 2-hydroxy-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide (CAS Number: 1396746-78-3) is a derivative of nicotinamide featuring a pyrrole and an oxadiazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The structural formula of the compound can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₄N₄O₂ |

| Molecular Weight | 258.26 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not specified |

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the 1,2,4-oxadiazole moiety. For instance, derivatives with this structure have shown cytotoxic effects against various cancer cell lines. A study indicated that modifications to the oxadiazole structure could enhance antiproliferative activity against human colon adenocarcinoma (HT-29) and breast cancer cells (MCF-7) with IC50 values ranging from 10 µM to 30 µM depending on the specific derivative tested .

Antimicrobial Activity

Compounds similar to This compound have demonstrated significant antimicrobial properties. Research indicates that derivatives exhibit activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) reported between 8 µg/mL and 64 µg/mL for various strains .

Anti-inflammatory Effects

The anti-inflammatory activity of compounds containing the oxadiazole ring has been documented in several studies. They exhibit inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. One study reported that a related compound reduced inflammation markers by approximately 50% at a concentration of 20 µM in macrophage cell cultures .

Neuroprotective Effects

Emerging evidence suggests that compounds like This compound may possess neuroprotective properties. Research has shown that derivatives can inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's disease. Inhibition rates were reported at IC50 values around 15 µM for certain derivatives .

Case Study 1: Anticancer Activity in Cell Lines

A series of experiments conducted on HT-29 colon cancer cells revealed that This compound exhibited significant cytotoxicity. The study utilized an MTT assay to measure cell viability after treatment with varying concentrations of the compound over 48 hours. Results indicated a dose-dependent decrease in viability with an IC50 value of approximately 25 µM.

Case Study 2: Antimicrobial Efficacy

In a study assessing the antimicrobial effects against Staphylococcus aureus , the compound demonstrated an MIC of 32 µg/mL. The disc diffusion method confirmed zones of inhibition comparable to standard antibiotics, indicating its potential as an antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.